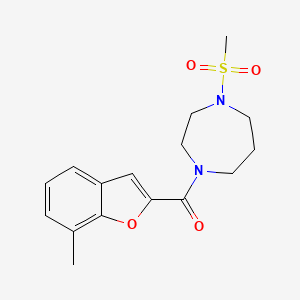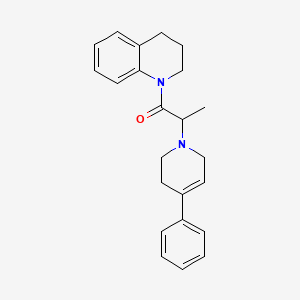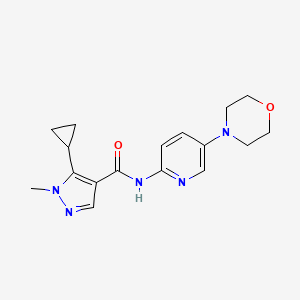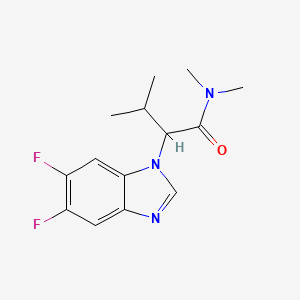
(7-Methyl-1-benzofuran-2-yl)-(4-methylsulfonyl-1,4-diazepan-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7-Methyl-1-benzofuran-2-yl)-(4-methylsulfonyl-1,4-diazepan-1-yl)methanone, commonly known as MBMDM, is a synthetic compound that belongs to the benzofuran and diazepane class of compounds. It has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Mécanisme D'action
The exact mechanism of action of MBMDM is not fully understood. However, it is believed to act on the GABAergic system by enhancing the activity of GABA receptors. GABA is an inhibitory neurotransmitter that plays a crucial role in the regulation of neuronal excitability. By enhancing the activity of GABA receptors, MBMDM can reduce neuronal excitability, leading to its anxiolytic, anticonvulsant, and sedative effects.
Biochemical and Physiological Effects:
MBMDM has been shown to have several biochemical and physiological effects. It can reduce anxiety and induce sedation in animal models. It can also reduce seizures in animal models of epilepsy. MBMDM has been shown to increase the levels of GABA in the brain, which is believed to be responsible for its anxiolytic and anticonvulsant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of MBMDM is its high potency and selectivity for GABA receptors. It is also relatively stable and easy to synthesize. However, one of the major limitations of MBMDM is its poor solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its therapeutic potential.
Orientations Futures
There are several future directions for the study of MBMDM. One potential direction is the investigation of its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Another potential direction is the investigation of its potential use in the treatment of depression. Further studies are also needed to determine the optimal dosage and administration route for MBMDM. Additionally, the development of more soluble and stable analogs of MBMDM could enhance its therapeutic potential.
Méthodes De Synthèse
The synthesis of MBMDM involves the reaction between 7-methyl-2-benzofuranol and 4-methylsulfonyl-1,4-diazepan-1-yl methanone in the presence of a Lewis acid catalyst. The reaction yields a white crystalline compound that is purified through recrystallization. The chemical structure of MBMDM is confirmed through various spectroscopic techniques such as NMR and mass spectrometry.
Applications De Recherche Scientifique
MBMDM has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It has been shown to exhibit anxiolytic, anticonvulsant, and sedative properties in animal models. It is also being investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and depression.
Propriétés
IUPAC Name |
(7-methyl-1-benzofuran-2-yl)-(4-methylsulfonyl-1,4-diazepan-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c1-12-5-3-6-13-11-14(22-15(12)13)16(19)17-7-4-8-18(10-9-17)23(2,20)21/h3,5-6,11H,4,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWBGOPRZTXBCAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(O2)C(=O)N3CCCN(CC3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-Methyl-1-benzofuran-2-yl)-(4-methylsulfonyl-1,4-diazepan-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-Propylazepan-1-yl)-pyrazolo[1,5-a]pyrimidin-3-ylmethanone](/img/structure/B7535326.png)
![N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}benzamide](/img/structure/B7535337.png)

![N-[4-(1,3-dihydro-2-benzofuran-5-yl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B7535345.png)
![N-(2-chloro-4-fluorophenyl)-2-[(4-methylphenyl)methylamino]propanamide](/img/structure/B7535369.png)
![5-tert-butyl-N-[5-(dimethylsulfamoyl)-2-methoxyphenyl]-2-methylbenzenesulfonamide](/img/structure/B7535375.png)
![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(2,3,4-trifluorophenyl)propanamide](/img/structure/B7535383.png)
![3-[(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)methyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B7535386.png)
![2-(2-cyanophenoxy)-N-[1-(4-fluorophenyl)ethyl]propanamide](/img/structure/B7535391.png)
![N-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-(2,4-dioxo-7-thia-1,3-diazaspiro[4.4]nonan-3-yl)acetamide](/img/structure/B7535393.png)
![1-[(1-Benzylpiperidin-4-yl)methyl]-3-(4,5-dimethyl-1,3-oxazol-2-yl)urea](/img/structure/B7535405.png)

![1-[1-(4-Cyanophenyl)ethyl]-3-(1,3-dioxoisoindol-5-yl)urea](/img/structure/B7535417.png)
